2-Chloro-N-{2-[(fur-2-ylmethyl)thio]ethyl}nicotinamide
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Overview
Description
2-Chloro-N-{2-[(fur-2-ylmethyl)thio]ethyl}nicotinamide is a synthetic organic compound with the molecular formula C13H13ClN2O2S It is characterized by the presence of a chlorinated nicotinamide core, a furan ring, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-{2-[(fur-2-ylmethyl)thio]ethyl}nicotinamide typically involves the following steps:
Starting Materials: The synthesis begins with nicotinic acid, which is chlorinated to form 2-chloronicotinic acid.
Amidation: The 2-chloronicotinic acid is then converted to 2-chloronicotinamide through an amidation reaction using ammonia or an amine.
Thioether Formation: The key step involves the reaction of 2-chloronicotinamide with 2-[(fur-2-ylmethyl)thio]ethylamine. This reaction is typically carried out in the presence of a base such as triethylamine and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the thioether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-{2-[(fur-2-ylmethyl)thio]ethyl}nicotinamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitro group in the nicotinamide core can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring yields furan-2-carboxylic acid, while reduction of the nitro group results in the corresponding amine derivative.
Scientific Research Applications
2-Chloro-N-{2-[(fur-2-ylmethyl)thio]ethyl}nicotinamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which 2-Chloro-N-{2-[(fur-2-ylmethyl)thio]ethyl}nicotinamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The chlorinated nicotinamide core can interact with active sites of enzymes, potentially inhibiting their activity. The thioether linkage and furan ring may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(2-{[(fur-2-yl)methyl]thio}ethyl)pyridine-3-carboxamide
- 2-Chloro-N-(2-{[(fur-2-yl)methyl]sulphanyl}ethyl)pyridine-3-carboxamide
Uniqueness
2-Chloro-N-{2-[(fur-2-ylmethyl)thio]ethyl}nicotinamide is unique due to its specific combination of a chlorinated nicotinamide core, a furan ring, and a thioether linkage. This structure imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds.
Properties
IUPAC Name |
2-chloro-N-[2-(furan-2-ylmethylsulfanyl)ethyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2S/c14-12-11(4-1-5-15-12)13(17)16-6-8-19-9-10-3-2-7-18-10/h1-5,7H,6,8-9H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSALRVLCHXXHDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)NCCSCC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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